1-(5-Bromo-pyrimidin-2-YL)-decahydro-quinoline
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Overview
Description
1-(5-Bromo-pyrimidin-2-YL)-decahydro-quinoline is a heterocyclic compound that features a brominated pyrimidine ring fused with a decahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-pyrimidin-2-YL)-decahydro-quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-pyrimidine and decahydroquinoline.
Coupling Reaction: The brominated pyrimidine is coupled with decahydroquinoline under specific reaction conditions, often involving a palladium-catalyzed cross-coupling reaction.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically using solvents like tetrahydrofuran or dimethylformamide, and at elevated temperatures to ensure complete coupling.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-pyrimidin-2-YL)-decahydro-quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted pyrimidine derivatives.
Oxidation and Reduction Products: These reactions yield oxidized or reduced forms of the original compound, which may have different chemical and biological properties.
Scientific Research Applications
1-(5-Bromo-pyrimidin-2-YL)-decahydro-quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial, antifungal, and anticancer properties.
Industrial Applications: It serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-pyrimidin-2-YL)-decahydro-quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the pyrimidine ring enhances its binding affinity to these targets, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine: This compound shares the brominated pyrimidine structure but differs in the substituent on the pyrimidine ring.
Thiazolo[4,5-b]pyridines: These compounds have a similar heterocyclic structure but contain a thiazole ring fused to the pyridine ring.
Uniqueness: 1-(5-Bromo-pyrimidin-2-YL)-decahydro-quinoline is unique due to its combination of a brominated pyrimidine ring with a decahydroquinoline structure. This unique fusion imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H18BrN3 |
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Molecular Weight |
296.21 g/mol |
IUPAC Name |
1-(5-bromopyrimidin-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C13H18BrN3/c14-11-8-15-13(16-9-11)17-7-3-5-10-4-1-2-6-12(10)17/h8-10,12H,1-7H2 |
InChI Key |
PLHPFWWTEBHIDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCN2C3=NC=C(C=N3)Br |
Origin of Product |
United States |
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